molecular formula C14H11Cl2NO B337215 N-(2,3-dichlorophenyl)-2-methylbenzamide

N-(2,3-dichlorophenyl)-2-methylbenzamide

Cat. No.: B337215
M. Wt: 280.1 g/mol
InChI Key: JDYITZIFMDXHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dichlorophenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 2,3-dichlorophenylamine moiety. This compound shares structural homology with several pharmacologically active benzamides, particularly those targeting neurotransmitter receptors (e.g., dopamine D3 receptors) and enzymes involved in metabolic pathways . Its dichlorophenyl group enhances lipophilicity and influences binding interactions, while the methyl substituent on the benzoyl ring may modulate steric effects and metabolic stability .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-5-2-3-6-10(9)14(18)17-12-8-4-7-11(15)13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

JDYITZIFMDXHLU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison of Key Analogs

Compound Substituents Biological Target Brain-to-Plasma Ratio Half-Life (h) Reference
N-(2,3-Dichlorophenyl)-2-methylbenzamide 2-Me-benzoyl, 2,3-Cl₂Ph Dopamine D3R (hypothetical) N/A N/A
CJB 090 Pyridylphenyl, 2,3-Cl₂Ph-piperazine Dopamine D3R 11.81 2.87
PG 01037 Pyridylphenyl, 2,3-Cl₂Ph-piperazine Dopamine D3R 8.32 3.27
7v Thiophenyl, 2,3-Cl₂Ph-diazepane Dopamine D3R 5.10 1.49

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